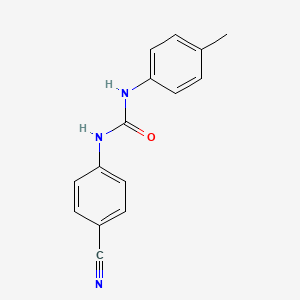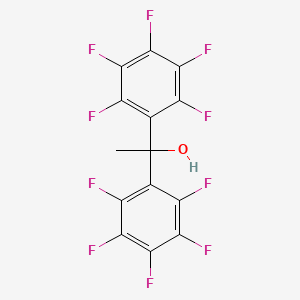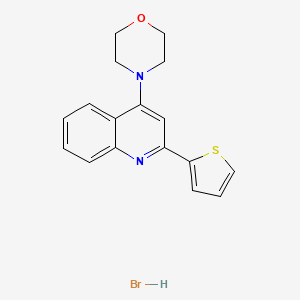
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Backbone: Starting with an appropriate aniline derivative, the Skraup synthesis can be employed to form the quinoline core.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring might enhance the compound’s binding affinity or selectivity towards its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Morpholinyl)quinoline: Lacks the thienyl group but shares the morpholine and quinoline structure.
2-(2-Thienyl)quinoline: Lacks the morpholine ring but contains the thienyl and quinoline structure.
4-(4-Piperidinyl)-2-(2-thienyl)quinoline: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is unique due to the combination of the morpholine ring, thienyl group, and quinoline backbone. This unique structure might confer specific biological activities or chemical properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
853349-76-5 |
|---|---|
Molekularformel |
C17H17BrN2OS |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
4-(2-thiophen-2-ylquinolin-4-yl)morpholine;hydrobromide |
InChI |
InChI=1S/C17H16N2OS.BrH/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17;/h1-6,11-12H,7-10H2;1H |
InChI-Schlüssel |
ZEBXAHKDMRIMLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
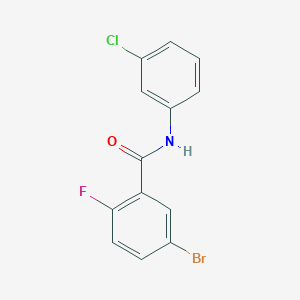
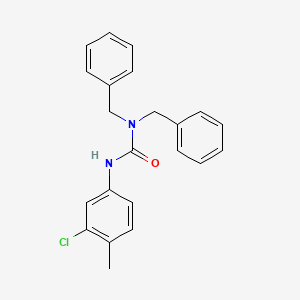
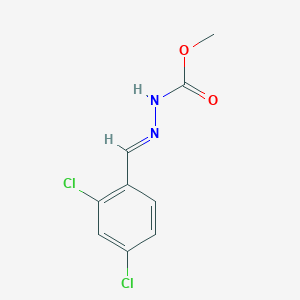
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
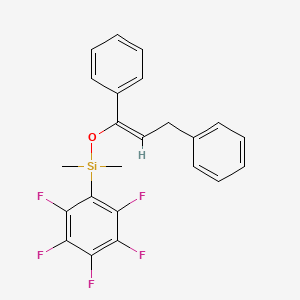
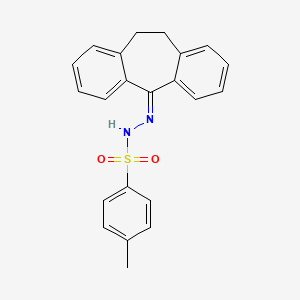
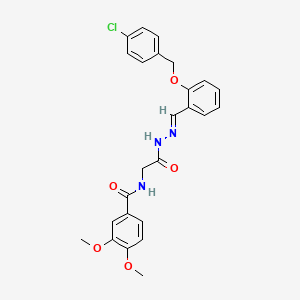
![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
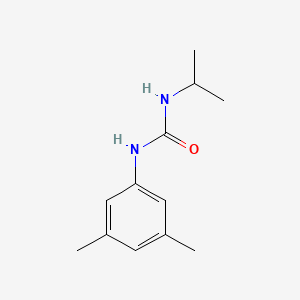

![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
